molecular formula C9H8O2S B1322186 1-Ethynyl-4-(methylsulfonyl)benzene CAS No. 340771-31-5

1-Ethynyl-4-(methylsulfonyl)benzene

Cat. No. B1322186
M. Wt: 180.23 g/mol
InChI Key: LFIDRFMWWROMOU-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(methylsulfonyl)benzene is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 1-methyl-4-(methylsulfonyl)benzene and 1-fluoro-4-(methylsulfonyl)benzene are mentioned, which suggests that the compound of interest may share some chemical properties and reactivity with these analogs .

Synthesis Analysis

The synthesis of related sulfonyl-containing benzene derivatives is described in the papers. For instance, the synthesis of 1-methyl-4-(methylsulfonyl)benzene is achieved through a continuous-flow process, which allows for selective mononitration with high yield and minimal byproducts . Although the synthesis of 1-ethynyl-4-(methylsulfonyl)benzene is not explicitly detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1-ethynyl-4-(methylsulfonyl)benzene can be inferred to some extent from the related compounds. For example, the presence of the methylsulfonyl group in 1-fluoro-4-(methylsulfonyl)benzene affects its solubility in various organic solvents . The ethynyl group in the compound of interest would likely contribute to its reactivity and could influence its physical properties.

Chemical Reactions Analysis

The papers provide insights into the reactivity of sulfonyl benzene derivatives. For example, the nitration of 1-methyl-4-(methylsulfonyl)benzene is described, which could be relevant when considering the chemical reactions of 1-ethynyl-4-(methylsulfonyl)benzene . Additionally, the metalation reactions involving dilithiated species of sulfonyl benzene derivatives could offer a pathway for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical properties of 1-ethynyl-4-(methylsulfonyl)benzene can be partially deduced from the solubility data of 1-fluoro-4-(methylsulfonyl)benzene . The solubility trends in different solvents provide a basis for understanding how the substitution of the fluoro group with an ethynyl group might affect the solubility and other physical properties of the compound. Chemical properties such as reactivity towards sulfonation and nitration are discussed in the context of similar compounds, which could be extrapolated to the compound of interest .

Scientific Research Applications

Solubility and Thermodynamics

1-Ethynyl-4-(methylsulfonyl)benzene's solubility and thermodynamics have been studied extensively. For instance, its solid-liquid equilibrium in various organic solvents like methanol, ethanol, and acetonitrile was determined using the isothermal saturation method. This research is crucial for understanding the compound's behavior in different solvents, which is essential for its purification process (Xu et al., 2016).

Synthesis and Organic Chemistry Applications

The compound has been utilized in various synthesis processes. For example, a continuous-flow process for selective mononitration of1-methyl-4-(methylsulfonyl)benzene, which is closely related to 1-Ethynyl-4-(methylsulfonyl)benzene, has been developed. This process demonstrates high yield and reduced byproducts, beneficial for industrial-scale applications (Yu et al., 2016). Additionally, research into sulfone-substituted thiophene chromophores for nonlinear optics has been conducted. Such studies highlight the potential of compounds like 1-Ethynyl-4-(methylsulfonyl)benzene in developing new materials with unique optical properties (Chou et al., 1996).

Material Science and Engineering

In the field of material science, the compound's derivatives have been explored for their emissive properties. For example, a study on single benzene green fluorophores showed the potential of derivatives of 1-Ethynyl-4-(methylsulfonyl)benzene in creating solid-state emissive, water-soluble, and solvent- and pH-independent materials with significant applications in imaging and display technology (Beppu et al., 2015).

Chemical Synthesis and Pharmaceutical Applications

Research into the synthesis of various compounds using 1-Ethynyl-4-(methylsulfonyl)benzene derivatives has also been documented. Forexample, the synthesis of vinylsulfones and vinylsulfonamides, which have a wide range of biological activities and are used in synthetic organic chemistry, has been reported. These compounds, derived from 1-Ethynyl-4-(methylsulfonyl)benzene, are significant in enzyme inhibition and as active agents in various chemical reactions (Kharkov University Bulletin Chemical Series, 2020).

Polymer and Material Synthesis

Research in the field of polymer and material synthesis has also utilized derivatives of 1-Ethynyl-4-(methylsulfonyl)benzene. For instance, the synthesis of 1,4-Bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene through a phase transfer Pd(0) catalyzed reaction is an example of its application in creating materials with mesomorphic behavior, which is relevant for the development of new types of liquid crystal materials (Pugh & Percec, 1990).

Safety And Hazards

This compound is associated with certain hazards. It can cause skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-ethynyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIDRFMWWROMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621932
Record name 1-Ethynyl-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-(methylsulfonyl)benzene

CAS RN

340771-31-5
Record name 1-Ethynyl-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (4-methanesulfonyl-phenylethynyl)-trimethyl-silane (20.7 g , 82.0 mmol) in tetrahydrofuran (450 mL) was added tetrabutylammonium fluoride hydrate (8.80 g, 27.3 mmol). An immediate color change from yellow to red was observed. After 5 minutes, the reaction was complete, and the solvent was removed in vacuo. Water was added, and the resulting mixture was then extracted three times with ethyl acetate. The combined organic layers were washed with water and brine, dried over magnesium sulfate, filtered, and concentrated. The residue was suspended in dichloromethane, and the insoluble material was filtered off. The filtrate was concentrated to give the crude product. Flash chromatography (RediSep® Flash column, 230-400 mesh, 0-25% ethyl acetate in hexane) afforded 1-ethynyl-4-methanesulfonyl-benzene (10.7 g, 72% yield) as a yellow solid.
Quantity
20.7 g
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reactant
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8.8 g
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450 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Roscales, T Kniess - Journal of Labelled Compounds and …, 2019 - Wiley Online Library
4‐[ 18 F]Fluoro‐N‐hydroxybenzimidoyl chloride ( 18 FBIC), an 18 F‐labelled aromatic nitrile oxide, was developed as building block for Ru‐promoted 1,3‐dipolar cycloaddition with …
E Brambilla, M Giannangeli, V Pirovano… - Organic & …, 2021 - pubs.rsc.org
Two sets of unprecedented push–pull isoquinolines, characterized by an opposite “dipolar moment” with respect to the longitudinal axis of the molecule, have been prepared. The key …
Number of citations: 5 pubs.rsc.org
S Roscales, N Bechmann, DH Weiss, M Köckerling… - …, 2018 - pubs.rsc.org
Novel valdecoxib-based cyclooxygenase-2 inhibitors were synthesized in one step via 1,3-dipolar cycloaddition of nitrile oxides with a series of eleven aryl alkynes, six of them …
Number of citations: 23 pubs.rsc.org
C Tang, XL Jiang, S Chen, W Hong, J Li… - Journal of the American …, 2023 - ACS Publications
Conjugated molecules play a critical role in the construction of single-molecule devices. However, most conventional conjugated molecules, such as hydrocarbons, involve only a pπ–…
Number of citations: 1 pubs.acs.org
M Dell'Acqua, L Ronda, R Piano… - The Journal of …, 2015 - ACS Publications
A small library of six polarity-sensitive fluorescent dyes, nicknamed MediaChrom, was prepared. This class of dyes is characterized by a pyrimidoindolone core fitted out with a …
Number of citations: 24 pubs.acs.org
P Wessig, G Mueller, R Herre… - Helvetica chimica acta, 2006 - Wiley Online Library
The Photo‐Dehydro‐Diels–Alder (PDDA) reaction is shown to be a versatile method for the preparation of highly functionalized naphthalenes. Thus, ketones 1 could be cyclized to the …
Number of citations: 27 onlinelibrary.wiley.com

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